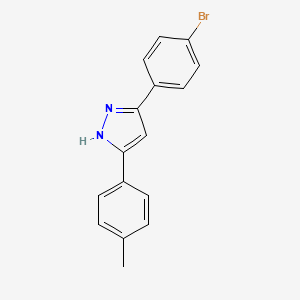

3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13BrN2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C16H13BrN2/c1-11-2-4-12(5-3-11)15-10-16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3,(H,18,19) |

InChI Key |

WCODYDYXOFEMQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenyl 5 P Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole. The spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the 4-bromophenyl group, and the p-tolyl group.

Expected ¹H NMR Spectral Features:

Aromatic Protons: A series of doublets and multiplets would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-bromophenyl ring would likely appear as two distinct doublets due to their ortho- and meta-positions relative to the bromine atom. Similarly, the protons on the p-tolyl group would also present as two doublets.

Pyrazole Proton: A singlet corresponding to the C4-H of the pyrazole ring would be expected, likely in the range of δ 6.5-7.0 ppm.

Methyl Protons: A singlet for the methyl group (CH₃) of the p-tolyl substituent would be observed in the upfield region, typically around δ 2.3-2.5 ppm.

NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring would also be present, the chemical shift of which can be highly variable depending on the solvent and concentration.

Without experimental data, a specific data table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: A number of signals in the downfield region (typically δ 120-140 ppm) would correspond to the carbon atoms of the 4-bromophenyl and p-tolyl rings. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring would be observed. The C3 and C5 carbons, being attached to the aromatic rings, would appear at a lower field compared to the C4 carbon.

Methyl Carbon: An upfield signal (typically δ 20-25 ppm) would correspond to the methyl carbon of the p-tolyl group.

Without experimental data, a specific data table cannot be generated.

Other Advanced NMR Techniques (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms would be sensitive to the substitution pattern on the ring. However, ¹⁵N NMR is a less common technique, and data for this specific compound is not available.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about functional groups and electronic transitions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings.

C=N and C=C Stretch: Characteristic stretching vibrations for the C=N bond of the pyrazole ring and the C=C bonds of the aromatic rings would be expected in the 1500-1650 cm⁻¹ region.

C-Br Stretch: A strong absorption band in the fingerprint region, typically around 500-600 cm⁻¹, would indicate the presence of the C-Br bond.

Without experimental data, a specific data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands arising from π→π* transitions within the conjugated system of the pyrazole and aromatic rings. The position of the absorption maximum (λmax) would be influenced by the extent of conjugation and the nature of the substituents.

Without experimental data, a specific data table cannot be generated.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns and high-resolution mass spectrometry (HRMS) results for this compound, are not available in the reviewed literature.

X-ray Crystallography and Solid-State Analysis

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information regarding its crystal structure, lattice parameters, and supramolecular interactions is not available.

Crystallographic data, such as the crystal system, space group, unit cell dimensions, and refinement statistics for this specific compound, have not been reported.

An analysis of the crystal packing and the nature of intermolecular forces (e.g., hydrogen bonding, π-π stacking) cannot be provided without crystallographic data.

Molecular Dynamics Simulations and Binding Free Energy Calculations

While general methodologies for these analyses are well-established for the pyrazole class of compounds, applying them to generate specific, accurate data for "this compound" without published research would be speculative and scientifically unfounded.

Chemical Reactivity and Potential Applications

Reactivity of the Pyrazole Ring

The pyrazole ring can undergo various chemical transformations. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. Electrophilic substitution reactions, such as nitration or halogenation, are also possible, with the position of substitution being directed by the existing substituents.

Potential Applications in Academic Research

Given the established importance of the diarylpyrazole scaffold, this compound represents a valuable building block for further chemical exploration. Its structural features suggest potential for investigation in several areas of academic research:

Medicinal Chemistry: The compound could serve as a lead structure for the design and synthesis of novel therapeutic agents. The bromophenyl and tolyl moieties can be systematically modified to explore structure-activity relationships (SAR) for various biological targets.

Materials Science: The potential for this molecule to form ordered structures through hydrogen bonding and π-π stacking makes it a candidate for investigation in the development of new organic materials with interesting optical or electronic properties.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis or gas storage.

Advanced Applications of 3 4 Bromophenyl 5 P Tolyl 1h Pyrazole and Its Derivatives in Chemical Science

Catalytic Applications

The pyrazole (B372694) moiety is a versatile scaffold in catalysis, primarily due to the presence of two nitrogen atoms that can coordinate to metal centers. This allows for the formation of stable transition metal complexes that are active in a variety of catalytic transformations.

Role as N-Donor Ligands in Transition Metal Catalysis

Pyrazole derivatives are well-established as effective N-donor ligands in transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate with a metal center, forming stable complexes that facilitate a range of chemical reactions. The electronic and steric properties of these complexes can be finely tuned by altering the substituents on the pyrazole ring. rsc.org For instance, bulky substituents on the pyrazole ring have been shown to have a significant stereoelectronic effect on the catalytic activity of palladium complexes in cross-coupling reactions. rsc.orgnih.gov

The N-unsubstituted pyrazole core, as in 3-(4-bromophenyl)-5-(p-tolyl)-1H-pyrazole, offers a proton-responsive nature, making it a versatile ligand in homogeneous catalysis. nih.gov Coordination to a Lewis acidic metal center increases the acidity of the pyrazole NH proton, which can play a role in catalytic cycles. nih.gov The flexible design and synthesis of pyrazole-based ligands have led to a diversity of metal complexes with applications in various catalytic fields. nih.gov Pincer-type ligands incorporating pyrazole units have been a subject of significant research, demonstrating the robust coordination chemistry of these heterocycles. nih.gov

Applications in Carbon-Carbon (C-C) Coupling Reactions

Pyrazole-based ligands have demonstrated considerable utility in palladium-catalyzed carbon-carbon coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgnih.gov This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of the catalytic system often relies on the nature of the ligand coordinated to the palladium center.

In this context, bulky pyrazole-based ligands have been synthesized and used to prepare bis(pyrazolyl)palladium(II) complexes. rsc.org These complexes have been evaluated as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. For example, a phenyl-bearing pre-catalyst demonstrated high conversion rates of bromobenzene (B47551) and phenylboronic acid to biphenyl. rsc.org The presence of electron-withdrawing or electron-donating groups on the aryl halide substrate was found to influence the conversion rates, highlighting the electronic effects of the ligand and substrates in the catalytic cycle. rsc.org Although direct studies on this compound are not prevalent, its structural similarity to effective ligands suggests its potential in forming catalytically active palladium complexes for C-C coupling reactions. The 4-bromophenyl group itself could serve as a substrate in such coupling reactions. mdpi.comnih.govmdpi.com

| Pre-catalyst/Ligand | Substrates | Product | Conversion (%) | Conditions |

| Dichlorido bis-(1H-pyrazole)palladium(II) | Bromobenzene, Phenylboronic acid | Biphenyl | 62 | 140 °C, 4h |

| Phenyl bearing bis(pyrazolyl)palladium(II) complex | Bromobenzene, Phenylboronic acid | Biphenyl | 98 | 140 °C, 4h, 0.33 mol% catalyst |

| Tertiary butyl bearing bis(pyrazolyl)palladium(II) complex | Bromobenzene, Phenylboronic acid | Biphenyl | 81 | 140 °C, 4h, 0.33 mol% catalyst |

This table presents data on the catalytic activity of related pyrazole-based palladium complexes in Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov

Utility in Oxidation and Reduction Processes

Transition metal complexes incorporating pyrazole-derived ligands have been investigated for their catalytic activity in oxidation and reduction reactions. Cobalt(II) complexes with scorpionate ligands, which are multidentate ligands featuring pyrazole units, have been shown to catalyze hydrocarbon oxidation with organic peroxides. mdpi.com These complexes mediate the allylic oxidation of cyclohexene (B86901) and the hydroxylation of cyclohexane. mdpi.com The electronic properties of the scorpionate ligand, influenced by its substituents, affect the initial reaction rates. mdpi.com

Furthermore, pyrazole derivatives can be employed in oxidative dehydrogenative coupling reactions. For instance, pyrazol-5-amines can undergo selective coupling to form azopyrroles, showcasing the reactivity of the pyrazole core under oxidative conditions. nih.gov While specific applications of this compound in these processes are not detailed in the literature, the inherent reactivity of the pyrazole scaffold suggests its potential to form complexes active in redox catalysis.

Mimicking Enzyme Activity in Catalysis

The design of synthetic molecules that mimic the function of natural enzymes is a significant area of research. Copper(II) complexes with pyrazole-based ligands have been identified as potential mimics of antioxidant enzymes. nih.govresearchgate.netnih.gov A series of mononuclear Cu(II) complexes with pyrazole derivatives have been shown to possess trifunctional enzyme-mimicking activities, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)-like activities. nih.govresearchgate.netnih.gov

These complexes exhibit suitable Cu(II)/Cu(I) redox potentials to act as mimics for antioxidant enzymes, which play a crucial role in cellular defense against oxidative stress. nih.govresearchgate.netnih.gov The ability of these complexes to decrease reactive oxygen species (ROS) levels in cells has been demonstrated. nih.govresearchgate.net The structural features of the pyrazole ligands are crucial for their enzyme-mimicking capabilities. The development of such synthetic mimics holds promise for therapeutic applications.

Optical and Optoelectronic Applications

The conjugated system of the pyrazole ring, combined with aromatic substituents, imparts interesting optical and optoelectronic properties to these molecules. These properties are being explored for applications in various fields, including light-emitting devices and fluorescent sensors.

Photophysical Properties and Photoluminescence

Pyrazole derivatives are known for their fluorescent properties and have been investigated for their potential use as optical brighteners and in electroluminescent devices. mdpi.com The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the pyrazole and its appended aryl rings.

Studies on various substituted pyrazoles have shown that they can exhibit significant fluorescence. pjoes.com For instance, a pyrazoline derivative containing a 4-bromophenyl group has been reported to exhibit strong blue fluorescence. researchgate.net The electronic spectrum of a similar 1-formyl-2-pyrazoline derivative showed absorption bands in the UV region, with an intense emission observed in its fluorescence spectrum. mdpi.com The introduction of different substituents can lead to either a bathochromic (red) or hypsochromic (blue) shift in the emission spectra. The photophysical characteristics are also influenced by solvent polarity, indicating charge-transfer character in the excited state. researchgate.net

| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Notes |

| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | ~277, 245, 220 | 330 | Intense emission observed. mdpi.com |

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | - | 332 (excitation) | 437 | Strong blue fluorescence. researchgate.net |

This table provides examples of the photophysical properties of related heterocyclic compounds to illustrate the potential characteristics of this compound.

Future Research Directions and Unexplored Avenues for 3 4 Bromophenyl 5 P Tolyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives typically involves the cyclization of α,β-unsaturated ketones with hydrazine (B178648) derivatives or the reaction of 1,3-dicarbonyl compounds with hydrazines. semanticscholar.orgrsc.orgnih.gov While effective, these methods often require harsh conditions or produce significant waste. Future research should focus on developing more sustainable and efficient synthetic pathways.

Green Catalysis: A significant avenue for exploration is the use of heterogeneous and recyclable catalysts. For instance, cerium-based catalysts like [Ce(L-Pro)2]2(Oxa) have been shown to be effective in pyrazole synthesis under room temperature conditions. rsc.org Future work could involve screening other environmentally benign catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, to synthesize 3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of pyrazole derivatives has been successfully achieved using microwave irradiation, often in one-pot, three-component reactions. semanticscholar.orgresearchgate.net Applying this technique to the synthesis of the title compound could lead to a more rapid and energy-efficient process.

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to complex molecules by combining multiple reactants in a single step, thereby reducing solvent usage and purification steps. Designing a novel MCR for this compound, potentially starting from 4-bromoacetophenone, a p-tolyl precursor, and a hydrazine source, would represent a significant advancement in its sustainable production.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating molecular structures, properties, and reaction mechanisms. researchgate.net While DFT studies have been performed on similar pyrazole derivatives, a dedicated computational analysis of this compound is a critical next step.

Structural and Electronic Properties: Future research should involve optimizing the ground state geometry of the molecule using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net This would provide insights into bond lengths, bond angles, and dihedral angles. Further analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would elucidate its electronic properties and reactivity.

Spectroscopic Analysis: Theoretical calculations of vibrational frequencies (FT-IR) can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net Similarly, predicting NMR chemical shifts through computational modeling can aid in the structural characterization of the compound and its derivatives.

Reaction Mechanism Studies: Advanced computational modeling can be employed to map the potential energy surface of the synthetic routes. This would help in understanding the reaction mechanism, identifying transition states, and calculating activation energies, providing valuable information for optimizing reaction conditions and catalyst design.

Table 1: Proposed Computational Studies for this compound

| Computational Method | Parameter to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Optimized molecular geometry | Accurate bond lengths and angles |

| Time-Dependent DFT (TD-DFT) | Electronic transitions (UV-Vis spectra) | Understanding of photophysical properties |

| DFT | HOMO-LUMO energy gap | Electronic reactivity and stability |

| DFT | Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for electrophilic and nucleophilic attack |

| DFT | Vibrational frequency analysis | Correlation with experimental FT-IR spectra |

Exploration of Emerging Catalytic Systems and Processes

The nitrogen atoms in the pyrazole ring possess excellent coordination capabilities, making pyrazole derivatives valuable ligands in coordination chemistry and catalysis. researchgate.net The potential of this compound in this area remains largely unexplored.

Ligand Development for Cross-Coupling Reactions: The compound could be investigated as a ligand for transition metal catalysts (e.g., palladium, copper, nickel) in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The electronic properties conferred by the bromophenyl and tolyl substituents could modulate the catalytic activity and stability of the metal complexes.

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are increasingly used in the construction of MOFs due to their ability to form stable and porous structures. researchgate.net Future research could focus on using this compound as a building block for novel MOFs with potential applications in gas storage, separation, and heterogeneous catalysis.

Organocatalysis: The pyrazole nucleus can also be part of an organocatalyst. Investigating the potential of the title compound and its derivatives to catalyze organic transformations, such as asymmetric aldol or Michael reactions, could open up new avenues for its application.

Novel Optical and Material Science Applications

Pyrazole derivatives are known to exhibit interesting photophysical properties, including high fluorescence quantum yields and nonlinear optical (NLO) activity, making them attractive for material science applications. researchgate.netias.ac.innih.gov

Photophysical Characterization: A thorough investigation of the absorption and fluorescence properties of this compound in various solvents is warranted. researchgate.net Determining its Stokes shift, fluorescence quantum yield, and lifetime would provide a fundamental understanding of its potential as a fluorescent probe or an emissive material in organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Properties: Many pyrazole derivatives exhibit significant NLO properties, which are crucial for applications in optoelectronics and photonics. nih.gov Future studies should explore the NLO response of the title compound, potentially through techniques like the Z-scan method, to assess its suitability for applications such as optical switching and frequency conversion.

Development of Chemical Sensors: The pyrazole core can be functionalized to create chemosensors for detecting specific ions or molecules. ias.ac.in Research could be directed towards modifying the this compound structure to develop selective and sensitive fluorescent sensors for environmentally or biologically important analytes.

Rational Design for Targeted Chemical Applications

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the rational design of new molecules with tailored properties.

Medicinal Chemistry: Pyrazoles are a well-established class of pharmacophores with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govsemanticscholar.orgresearchgate.net The title compound could serve as a starting point for developing new therapeutic agents. Structure-activity relationship (SAR) studies, guided by computational docking, could be performed by systematically modifying the bromophenyl and tolyl rings to optimize binding affinity to specific biological targets like cyclooxygenase (COX) enzymes or protein kinases. nih.gov

Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry as herbicides and fungicides. chemimpex.com The this compound scaffold could be explored for the development of new crop protection agents. Modifications aimed at enhancing potency and selectivity while ensuring environmental compatibility would be a key research focus.

Functional Dyes and Pigments: By extending the conjugation of the pyrazole system or introducing specific functional groups, it may be possible to design novel dyes and pigments with tailored colors and enhanced stability for applications in textiles, coatings, and imaging technologies.

Q & A

Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-5-(p-tolyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A scalable method involves oxidizing intermediates like [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol using pyridinium chlorochromate (PCC) in DMF, yielding 72% after column chromatography . Solvent polarity (e.g., DMSO vs. non-polar solvents) impacts photophysical properties, which may guide purification strategies. X-ray diffraction confirms planar pyrazole rings with dihedral angles of 3.29° (bromophenyl) and 74.91° (chlorobenzyl), suggesting steric effects during crystallization .

Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies resolved?

- IR and NMR : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹) and aromatic proton environments (e.g., para-substituted phenyl protons at δ 7.2–7.8 ppm).

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the title compound’s planar pyrazole ring and non-coplanar aryl substituents .

- UV-Vis/fluorescence : Emission at 356 nm in DMSO indicates solvent-dependent π→π* transitions, useful for assessing electronic conjugation . Discrepancies between calculated and observed spectra may arise from intermolecular interactions in solid-state vs. solution studies.

Q. How does the compound’s solubility in polar vs. non-polar solvents affect experimental design?

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in DMSO or DMF, making it suitable for reactions requiring polar aprotic conditions. Solubility impacts crystallization; slow evaporation of ethyl acetate solutions yields single crystals for X-ray studies .

Advanced Research Questions

Q. What computational methods are used to predict biological activity, and how do they align with experimental data?

Molecular docking and DFT calculations assess binding affinity to targets like σ₁ receptors or carbonic anhydrases. For example, pyrazole derivatives with electron-withdrawing groups (e.g., Br, Cl) show enhanced interactions with hydrophobic enzyme pockets . However, negative bioactivity results (e.g., lack of anticancer activity in vitro) may arise from poor membrane permeability or off-target effects, requiring validation via SPR or cellular uptake assays .

Q. How can structural analogs address contradictions in biological activity data?

Substituting the p-tolyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) enhances antimicrobial activity by ~30% in MIC assays, as seen in related pyrazole-thiazole hybrids . Conversely, bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce activity due to steric hindrance, highlighting the need for SAR studies .

Q. What strategies mitigate challenges in multicomponent synthesis for pyrazole-based ligands?

Copper(II)-mediated multicomponent reactions with tert-butylphosphonic acid and 3-substituted pyrazoles yield soluble coordination complexes. Key steps include:

Q. How do crystallographic data inform the design of pyrazole-based inhibitors?

Crystal structures reveal intramolecular hydrogen bonds (e.g., N–H⋯O=C) that stabilize bioactive conformations. For example, a dihedral angle of 74.91° between pyrazole and chlorophenyl rings in the title compound suggests flexibility for target binding . Comparative analysis with inactive analogs (e.g., non-planar pyrazole rings) guides rigidity optimization in inhibitor design .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., antimicrobial vs. anticancer activity) may arise from assay conditions (e.g., bacterial vs. mammalian cell lines). Validate using orthogonal assays (e.g., FACS for apoptosis vs. MIC for bacteria) .

- Scale-Up Challenges : PCC-mediated oxidation requires strict temperature control (20–25°C) to avoid over-oxidation. Replace DMF with recyclable solvents (e.g., acetone) for greener synthesis .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.